L-CYSTEINE (3,3-D2)
Description
Significance of Stable Isotope Labeling in Modern Scientific Inquiry
Stable isotope labeling is a cornerstone technique in modern scientific research, allowing scientists to trace the journey of molecules through complex biological and chemical systems. silantes.comsilantes.com Unlike radioactive isotopes, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are non-radioactive, making them safe for a broad range of applications, including studies in humans. diagnosticsworldnews.commetsol.com By incorporating these heavier isotopes into molecules, researchers create tracers that are chemically identical to their natural counterparts but are distinguishable by mass. metsol.comclearsynth.com
This mass difference is the key to their utility. Analytical instruments like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can detect the subtle mass change, enabling precise tracking and quantification of the labeled molecules. silantes.comdiagnosticsworldnews.com This allows for the direct analysis of how nutrients are distributed, metabolized, and converted into other products. diagnosticsworldnews.com The technique has revolutionized fields such as metabolomics, proteomics, and drug development by providing unparalleled insights into metabolic pathways, protein synthesis, and the mechanisms of disease. silantes.comsilantes.commetsol.com For instance, stable isotope labeling can reveal the rate of synthesis and breakdown of biomolecules, identify metabolic disruptions linked to diseases, and help in the development of targeted therapies. metsol.compatsnap.com
Foundational Role of L-Cysteine in Biological Systems and Biochemical Pathways
Beyond its structural role, L-cysteine is a vital precursor to several other biologically crucial molecules: cas.cnpatsnap.com
Glutathione (B108866) (GSH): L-cysteine is a key component for the synthesis of glutathione, one of the body's most powerful antioxidants. patsnap.commdpi.com The sulfhydryl group is directly responsible for glutathione's ability to neutralize harmful free radicals and reactive oxygen species, protecting cells from oxidative damage. patsnap.com
Taurine (B1682933): This amino acid, synthesized from L-cysteine, is involved in numerous physiological processes, including the formation of bile salts for fat digestion, cardiovascular health regulation, and central nervous system function. patsnap.comcaldic.compatsnap.com
Hydrogen Sulfide (B99878) (H₂S): L-cysteine is a precursor for the production of hydrogen sulfide, a signaling molecule that participates in various physiological processes. cas.cncaldic.com
Coenzyme A (CoA): This coenzyme, derived in part from cysteine, is essential for the metabolism of carbohydrates and fats. mdpi.com
Through these roles, L-cysteine is central to cellular homeostasis, detoxification processes, immune system regulation, and energy metabolism. patsnap.comcas.cn
Rationale for Strategic Deuterium Labeling at the 3,3-Positions of L-Cysteine for Research Applications
The specific placement of deuterium atoms at the 3,3-positions of L-cysteine is a deliberate strategy designed to probe specific biochemical reactions. The carbon-deuterium (C-D) bond is significantly stronger and more stable than the corresponding carbon-hydrogen (C-H) bond. mdpi.com This difference in bond strength leads to a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE) . wikipedia.orgnih.gov
The KIE is a change in the rate of a chemical reaction when a hydrogen atom in a bond being broken or formed is replaced by a deuterium atom. researchgate.net If the cleavage of a C-H bond at the C3 position is a rate-limiting step in an enzymatic reaction, substituting it with a C-D bond will slow that reaction down. researchgate.netnih.gov By measuring this change in reaction speed, researchers can gain powerful insights into enzyme mechanisms. researchgate.netmagritek.com
For L-cysteine, the hydrogens at the C3 position are directly involved in reactions catalyzed by enzymes such as cysteine desulfurase and various β-lyases, which are crucial for sulfur metabolism and the production of molecules like H₂S. caldic.com Using L-Cysteine (3,3-D2) allows scientists to:
Elucidate Reaction Mechanisms: Determine if the C-H bond cleavage at the C3 position is a critical, rate-determining step in a specific metabolic pathway. nih.gov
Trace Metabolic Fates: Follow the path of the cysteine molecule through various metabolic transformations with precision, as the deuterium label acts as a clear marker in mass spectrometry analysis. mdpi.com
Evolution of Deuterated Amino Acid Applications in Contemporary Research Methodologies
The use of deuterated compounds in research has a long history, dating back to early studies of metabolism in the 1930s. nih.gov Initially, deuterated amino acids were used as simple tracers to follow metabolic pathways. mdpi.comphysiology.org Over the decades, with the advancement of sophisticated analytical technologies, the applications have become much more nuanced and powerful.
Early applications in proteomics included Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where deuterated amino acids like leucine-d3 were used to compare protein abundance between different cell populations. nih.govcreative-proteomics.comlongdom.org While effective, deuterated compounds could sometimes separate differently from their non-labeled counterparts during liquid chromatography, which led to the wider adoption of ¹³C and ¹⁵N labels for many quantitative proteomics applications. creative-proteomics.comsigmaaldrich.com
However, the strategic use of deuterium has seen a major resurgence, particularly in the field of drug discovery and development. wikipedia.orgnih.gov The "deuterium switch" is a strategy where hydrogen atoms at sites of metabolic vulnerability in a drug molecule are replaced with deuterium. nih.gov This can slow down the drug's metabolism due to the kinetic isotope effect, potentially improving its pharmacokinetic profile, increasing its half-life, and reducing the formation of unwanted metabolites. wikipedia.orgbioscientia.de This approach led to the first FDA-approved deuterated drug in 2017. nih.gov
Today, deuterated amino acids like L-Cysteine (3,3-D2) are not just general labels but are designed as precise mechanistic probes. mdpi.com They are used in:
Metabolic Flux Analysis: To quantify the flow of metabolites through interconnected pathways. nih.govnih.gov
Pharmacokinetic Studies: To trace drug metabolism and distribution with high accuracy. gabarx.com
Structural Biology: In techniques like NMR and neutron scattering, where deuteration can simplify complex spectra and allow for the study of large protein structures. tandfonline.comunl.pt
Mechanistic Enzymology: To dissect the intricate steps of catalytic reactions. researchgate.netnih.gov
The evolution from simple tracers to sophisticated tools for modifying drug properties and dissecting reaction mechanisms highlights the enduring and expanding importance of deuterated compounds in science. nih.govassumption.edu
Interactive Data Tables
Table 1: Properties of L-Cysteine and L-Cysteine (3,3-D2)
| Property | L-Cysteine | L-Cysteine (3,3-D2) |
| Molecular Formula | C₃H₇NO₂S | C₃H₅D₂NO₂S |
| Molecular Weight | ~121.16 g/mol | ~123.17 g/mol |
| Isotopic Label | None | Deuterium (²H) |
| Label Position | N/A | C3 (β-carbon) |
| Key Feature | Natural Amino Acid | Stable Isotope Labeled Tracer |
Table 2: Key Research Applications of Deuterium Labeling
| Application Area | Technique(s) | Purpose |
| Metabolomics | Mass Spectrometry, NMR | Trace metabolic pathways and quantify metabolite flux. diagnosticsworldnews.comckisotopes.com |
| Proteomics (SILAC) | Mass Spectrometry | Quantify relative protein abundance between samples. creative-proteomics.comthermofisher.com |
| Drug Development | Pharmacokinetic Analysis | Modify metabolic rates to improve drug half-life and safety. nih.gov |
| Mechanistic Enzymology | Kinetic Isotope Effect (KIE) Studies | Determine rate-limiting steps in enzymatic reactions. nih.govresearchgate.net |
| Structural Biology | NMR, Neutron Scattering | Simplify analysis of large biomolecular structures. tandfonline.comunl.pt |
Properties
Molecular Weight |
123.17 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthetic Methodologies for L Cysteine 3,3 D2 Production
Chemical Synthesis Routes for Site-Specific Deuteration of Amino Acids
The chemical synthesis of L-Cysteine (3,3-D2) requires precise control over the incorporation of deuterium (B1214612) at the C-3 position while maintaining the L-configuration at the chiral center (C-2). Methodologies often involve multi-step processes starting from specifically designed precursors or employing stereoselective catalytic reactions.
Enantioselective Deuteration Strategies for L-Cysteine Analogs
Enantioselective deuteration is a critical strategy for introducing deuterium into amino acids without compromising their stereochemical purity. Recent advancements have focused on methods that avoid the use of external chiral catalysts by leveraging the inherent chirality of the starting material.
One notable approach involves the enantioretentive α-deuteration of amino acid derivatives. A 2024 study detailed a method using sodium ethoxide (NaOEt) in deuterated ethanol (B145695) (EtOD) under mild conditions. This process facilitates a hydrogen-deuterium (H/D) exchange at the α-carbon. While this specific study focused on α-deuteration, the principles can be adapted for β-deuteration (at the C-3 position) through the use of appropriate precursors. For instance, diastereoselective addition of thiols to a chiral bicyclic dehydroalanine (B155165) derivative in deuterated alcohols allows for site-selective deuteration at the Cα atom of cysteine derivatives. acs.org
Another strategy involves the use of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes as biocatalysts. These enzymes can catalyze the reversible deprotonation of amino acids, enabling an H/D exchange with the solvent, typically deuterium oxide (D₂O). escholarship.org While many PLP-dependent enzymes target the α-position, enzymes like L-methionine gamma-lyase can catalyze the exchange of both α- and β-hydrogens of certain sulfur-containing amino acids. researchgate.net
Table 1: Comparison of Enantioselective Deuteration Methods
| Method | Key Reagents/Catalysts | Deuterium Source | Key Features | Reported Efficiency |
|---|---|---|---|---|
| Base-Catalyzed H/D Exchange | Sodium Ethoxide (NaOEt) | Deuterated Ethanol (EtOD) | Enantioretentive; mild conditions; no external chiral catalyst needed. | >95% deuteration, 92-98% enantiomeric excess (for α-deuteration). |
| Diastereoselective Addition | Chiral Bicyclic Dehydroalanine | Deuterated Alcohols | Allows site-selective deuteration at the Cα atom of cysteine derivatives. acs.org | High diastereoselectivity reported. acs.org |
| Biocatalytic H/D Exchange | PLP-Dependent Enzymes (e.g., Mannich cyclase LolT) | Deuterium Oxide (D₂O) | Excellent stereoselectivity; green and sustainable reaction conditions. escholarship.org | Complete deuteration for a diverse range of L-amino acids. escholarship.org |
Regiospecific Deuterium Incorporation via Precursor Chemistry
Regiospecific synthesis ensures that deuterium is incorporated exclusively at the desired 3,3-position. This is typically achieved by starting with a precursor molecule that is already deuterated at the target position. The synthesis of L-Cysteine, S-trityl (3,3-D2), for example, involves the selective incorporation of deuterium atoms at the 3,3-position of a cysteine precursor, followed by the attachment of the trityl protecting group to the sulfur atom. vulcanchem.com
The general approach involves:
Synthesis of a Deuterated Precursor: A starting material containing the required C-D bonds is synthesized. This can be achieved through various organic reactions, such as the reduction of a suitable functional group with a deuterium source.
Elaboration of the Amino Acid Scaffold: The deuterated precursor is then converted into the final amino acid through a series of chemical transformations that build the amino and carboxylic acid functionalities without affecting the C-D bonds.
Stereochemical Control: Chiral auxiliaries or asymmetric catalysis may be employed during the synthesis to ensure the formation of the desired L-enantiomer.
Biotechnological and Metabolic Engineering Approaches for L-Cysteine Isotopologue Biosynthesis
Fermentative production of L-cysteine using metabolically engineered microorganisms offers a sustainable alternative to chemical synthesis. mdpi.com By adapting these processes to deuterated environments, it is possible to produce L-Cysteine (3,3-D2) biologically.
Engineered Microbial Systems for Deuterated Amino Acid Production
The primary microbial hosts for industrial amino acid production are Escherichia coli and Corynebacterium glutamicum. mdpi.com Extensive metabolic engineering has been performed on these organisms to enhance L-cysteine yields. These strategies are directly applicable to the production of deuterated L-cysteine.
Key metabolic engineering strategies include:
Enhancing the L-Serine Precursor Pathway: L-cysteine is synthesized from L-serine. mdpi.com Overexpressing key enzymes in the L-serine biosynthesis pathway, such as a deregulated 3-phosphoglycerate (B1209933) dehydrogenase (SerA), increases the precursor pool.
Overcoming Feedback Inhibition: The first enzyme in the L-cysteine specific pathway, serine O-acetyltransferase (SAT, encoded by cysE), is subject to feedback inhibition by L-cysteine. Expressing a feedback-insensitive SAT mutant is a crucial step to allow for L-cysteine overproduction. mdpi.comnih.gov
Eliminating Degradation Pathways: L-cysteine can be degraded by enzymes like cysteine desulfhydrase. Knocking out the genes encoding these enzymes prevents the loss of the product. nih.gov
Increasing Export: Intracellular L-cysteine can be toxic to cells. Overexpressing exporter proteins facilitates the removal of L-cysteine from the cell, increasing the final titer. nih.gov
To produce L-Cysteine (3,3-D2), these engineered strains would be cultivated in a medium where the primary carbon source and water are deuterated (e.g., deuterated glucose in D₂O). The cell's metabolic machinery would then incorporate deuterium into the L-serine precursor and subsequently into L-cysteine at the 3-position.
Optimization of Fermentation Processes in Deuterated Media
Optimizing fermentation conditions is critical for maximizing the yield and productivity of deuterated amino acids. Key parameters that require careful control include pH, temperature, aeration, and nutrient feeding strategies. researchgate.net
Inoculum Preparation: Ensuring a stable and high-yielding inoculum is a critical first step for a successful fermentation process.
Process Control: Continuous monitoring and control of dissolved oxygen, pH, and temperature are essential. For L-cysteine production in C. glutamicum, a final concentration of 947.9 mg/L was achieved after 48 hours of cultivation at 30 °C. nih.gov Similar control would be necessary in deuterated media, though the optimal parameters might differ slightly due to the kinetic isotope effect.
Fed-Batch Strategies: A fed-batch process, with individual feeding of the carbon and sulfur sources, is essential for achieving high cell densities and product titers on an industrial scale. mdpi.com When using expensive deuterated substrates, a precisely controlled feeding strategy is paramount to ensure efficient utilization and minimize waste.
Deuterated Media Considerations: The use of D₂O as the solvent can affect microbial growth rates and metabolism. Adaptation of the microbial strain to high concentrations of D₂O may be necessary. Cost-effective strategies, such as recycling heavy water, can make the process more economically feasible. researchgate.net
Derivatization and Protecting Group Strategies for L-Cysteine (3,3-D2) in Chemical Synthesis
The thiol group of cysteine is highly nucleophilic and prone to oxidation, making its protection essential during chemical manipulations, particularly in peptide synthesis. vulcanchem.comresearchgate.net The same strategies used for native L-cysteine are applicable to its deuterated isotopologue.
Thiol Protection: The trityl (Trt) group is a widely used acid-labile protecting group for the cysteine thiol. vulcanchem.comresearchgate.net It effectively prevents unwanted side reactions like disulfide bond formation during peptide synthesis. vulcanchem.com The synthesis of L-Cysteine, S-trityl (3,3-D2) provides a stable, protected building block for incorporation into larger molecules. vulcanchem.com
Amino Group Protection: For solid-phase peptide synthesis (SPPS), the α-amino group must also be protected. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is commonly used for this purpose. vulcanchem.comrsc.org The resulting doubly protected building block, N-Fmoc-S-trityl-L-cysteine (3,3-D2), is a valuable reagent for creating isotopically labeled peptides. vulcanchem.com
Derivatization for Analysis: Derivatization is also employed for analytical purposes. For instance, reacting cysteine with 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F) allows for sensitive detection by mass spectrometry and facilitates the chromatographic separation of its enantiomers. unige.ch This technique can be used to verify the purity and enantiomeric excess of synthesized L-Cysteine (3,3-D2).
Table 2: Common Protecting Groups for L-Cysteine (3,3-D2) Synthesis
| Protecting Group | Functional Group Protected | Key Features | Primary Application |
|---|---|---|---|
| Trityl (Trt) | Thiol (-SH) | Bulky, acid-labile, prevents oxidation and disulfide formation. vulcanchem.comresearchgate.net | Solid-phase peptide synthesis (SPPS). vulcanchem.com |
| 9-fluorenylmethoxycarbonyl (Fmoc) | Amino (-NH₂) | Base-labile, standard protecting group for SPPS. vulcanchem.comrsc.org | Solid-phase peptide synthesis (SPPS). vulcanchem.com |
| Benzyl (Bzl) | Thiol (-SH) | Stable to trifluoroacetic acid (TFA), removed by strong acid (HF) or sodium in liquid ammonia. researchgate.net | Boc-based peptide synthesis. researchgate.net |
N-α-Fluorenylmethoxycarbonyl (Fmoc) and S-Trityl Protection
In the context of peptide synthesis, particularly solid-phase peptide synthesis (SPPS), the amino and thiol groups of cysteine must be protected to prevent unwanted side reactions. vulcanchem.combeilstein-journals.org For L-Cysteine (3,3-D2), a common and effective strategy involves the use of two key protecting groups: the N-α-Fluorenylmethoxycarbonyl (Fmoc) group for the amine (N-terminus) and the S-Trityl (Trt) group for the thiol side chain. vulcanchem.combeilstein-journals.org
The S-Trityl group is a bulky protecting group attached to the sulfur atom of the cysteine side chain. vulcanchem.com Its primary function is to prevent the highly reactive thiol group from undergoing undesired reactions, such as the formation of disulfide bonds during the peptide chain elongation process. vulcanchem.com The trityl group provides robust protection under the conditions of Fmoc-based SPPS but can be removed under specific, typically acidic, conditions once the peptide synthesis is complete. beilstein-journals.org
The N-α-Fmoc group is used to protect the alpha-amino group of the amino acid. vulcanchem.compublish.csiro.au This group is stable under the conditions required for peptide coupling but is readily removed by treatment with a mild base, such as piperidine (B6355638) in dimethylformamide (DMF). publish.csiro.aud-nb.info This base-lability is the cornerstone of Fmoc-SPPS, allowing for the sequential deprotection of the N-terminus of the growing peptide chain, making it available for coupling with the next Fmoc-protected amino acid. rsc.org
The synthesis of the fully protected building block, N-Fmoc-S-trityl-L-cysteine (3,3-D2), typically involves first preparing S-trityl-L-cysteine (3,3-D2) and then reacting it with an Fmoc-donating reagent to protect the amino group. vulcanchem.combeilstein-journals.org This dual-protection scheme ensures that the deuterated cysteine can be incorporated precisely into a peptide sequence without interfering with the peptide backbone formation or the integrity of the thiol side chain. vulcanchem.com
| Protecting Group | Target Functional Group | Key Features |
| N-α-Fluorenylmethoxycarbonyl (Fmoc) | Alpha-amino group (-NH2) | Base-labile; removed sequentially during SPPS. publish.csiro.au |
| S-Trityl (Trt) | Thiol group (-SH) | Acid-labile; prevents side reactions like disulfide formation. vulcanchem.com |
Utility in the Synthesis of Isotope-Labeled Peptides and Proteins
The primary application of N-Fmoc-S-trityl-L-cysteine (3,3-D2) is as a building block for the synthesis of isotopically labeled peptides and proteins. isotope.comisotope.com These labeled biomolecules are indispensable tools in proteomics and structural biology. eurisotop.com
By incorporating L-Cysteine (3,3-D2) into a peptide sequence via SPPS, researchers can create a peptide that is two mass units heavier at each labeled cysteine residue. This mass difference allows for its use as an internal standard in quantitative mass spectrometry (MS) experiments. vulcanchem.comeurisotop.com In a technique known as isotope dilution mass spectrometry, a known quantity of the "heavy" (deuterium-labeled) peptide is mixed with a biological sample containing the "light" (natural abundance) version of the same peptide. By comparing the signal intensities of the heavy and light peptides in the mass spectrometer, the absolute quantity of the endogenous peptide in the sample can be determined with high precision. eurisotop.com
Furthermore, cysteine residues are functionally significant in many proteins, most notably through their ability to form disulfide bonds that stabilize protein tertiary and quaternary structures. vulcanchem.com Introducing deuterium-labeled cysteine allows researchers to study the dynamics of disulfide bond formation and protein folding. vulcanchem.com The use of stable isotopes also aids in biomolecular NMR studies, where the distinct nuclear properties of deuterium can be exploited to gain structural and dynamic information about the protein.
The controlled incorporation of L-Cysteine (3,3-D2) provides a powerful method for:
Quantitative Proteomics: Serving as internal standards for accurate protein quantification. isotope.comeurisotop.com
Structural Analysis: Investigating the role of cysteine residues and disulfide bonds in protein structure and folding. vulcanchem.com
Metabolic Studies: Tracking the fate of peptides and proteins in metabolic pathways.
| Application | Technique | Research Finding |
| Protein Quantitation | Isotope Dilution Mass Spectrometry (IDMS) | Enables precise measurement of the abundance of specific cysteine-containing peptides and proteins in complex biological samples. eurisotop.com |
| Structural Biology | Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides insights into protein structure, dynamics, and the local environment of the labeled cysteine residue. |
| Peptide Synthesis | Solid-Phase Peptide Synthesis (SPPS) | Allows for the controlled, site-specific incorporation of a stable isotope label into a desired peptide sequence. vulcanchem.com |
Analytical and Spectroscopic Characterization of L Cysteine 3,3 D2
Mass Spectrometry (MS) for Isotopic Purity Verification and Quantification
Mass spectrometry is a cornerstone technique for the analysis of isotopically labeled compounds like L-Cysteine (3,3-D2). It allows for precise verification of deuterium (B1214612) incorporation, quantification in complex biological matrices, and detailed analysis of the resulting mass shifts. The use of stable isotopes in conjunction with mass spectrometry has significantly advanced the sensitivity and accuracy of quantitative methods for proteins and metabolites. ckisotopes.comnih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS) for Deuterium Incorporation Confirmation
High-Resolution Mass Spectrometry (HRMS) is instrumental in confirming the successful incorporation of deuterium atoms into the L-cysteine molecule. This technique provides highly accurate mass measurements, which are essential for distinguishing between the isotopically labeled compound and its unlabeled counterpart. ckisotopes.com For instance, in the analysis of L-Cysteine (3,3-D2), HRMS can definitively identify the expected mass increase corresponding to the two deuterium atoms. This high level of precision is crucial for ensuring the quality and reliability of the labeled compound for subsequent experiments. ckisotopes.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis
Both Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the quantitative analysis of L-Cysteine (3,3-D2) in various samples. nih.gov
LC-MS/MS is frequently employed for the analysis of amino acids and their derivatives in complex biological samples like plasma. unige.chnih.gov To enhance detection and separation, derivatization of thiol-containing molecules like cysteine is often performed. nih.govnih.gov For example, L-Cysteine (3,3-D2) has been used as an internal standard to correct for matrix effects in the quantitative analysis of cysteine enantiomers in plasma. unige.ch The method involves derivatization, followed by separation on a specialized chromatography column and detection by MS/MS. unige.ch This approach allows for accurate quantification even at low concentrations. unige.chmdpi.com
GC-MS is another valuable tool for amino acid analysis, although it typically requires derivatization to make the polar amino acids volatile enough for gas chromatography. A validated GC-MS method has been developed for the simultaneous measurement of various amino acids and their metabolites, including cysteine derivatives, in human urine. nih.gov Stable isotope-labeled compounds, such as deuterated analogues, often serve as internal standards in these assays to ensure accuracy. nih.govnih.gov
Interactive Data Table: Quantitative Analysis Methods for L-Cysteine Analogs
| Analytical Technique | Sample Matrix | Derivatization Agent | Key Application |
| LC-MS/MS | Plasma | 4-fluoro-7-nitrobenzofurazan (B134193) | Quantification of cysteine enantiomers. unige.ch |
| LC-MS/MS | E. coli cell extracts | Monobromobimane | Quantitative analysis of Cys-containing dipeptides. nih.govnih.gov |
| GC-MS | Plasma, Skin Protein | t-butyldimethylsilyl | Measurement of transsulphuration. nih.gov |
| GC-MS | Human Urine | Pentafluoropropionic anhydride | Simultaneous measurement of amino acids and metabolites. nih.gov |
Analysis of Mass Shifts Indicative of Deuteration
The defining characteristic of L-Cysteine (3,3-D2) in mass spectrometry is its mass shift compared to the natural, unlabeled L-cysteine. The replacement of two hydrogen atoms (atomic mass ~1 Da each) with two deuterium atoms (atomic mass ~2 Da each) results in a mass increase of approximately 2 Da. This mass shift is readily detectable and serves as a clear indicator of successful deuteration. vulcanchem.com For instance, LC-MS/MS analysis shows a mass shift of +2 Da for L-Cysteine (3,3-D2) compared to the native compound. In cases where deuterium is incorporated at other positions, such as in L-Cysteine-2,3,3-d3, a corresponding mass shift of M+3 is observed. This predictable and precise mass shift is fundamental to the use of deuterated compounds as internal standards in quantitative proteomics and metabolomics. vulcanchem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Tracer Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to obtain detailed information about the structure and dynamics of molecules. For L-Cysteine (3,3-D2), both proton (¹H) and deuterium (²H) NMR provide unique insights into the effects and direct detection of isotopic labeling. The use of deuteration in NMR studies of proteins helps to simplify complex spectra and reduce signal broadening, enabling the analysis of larger and more complex systems. ckisotopes.comchemie-brunschwig.ch
¹H NMR Spectral Signature Analysis of Deuteration Effects
In the ¹H NMR spectrum of L-Cysteine (3,3-D2), the most significant change compared to its unlabeled counterpart is the alteration of signals corresponding to the protons at the C3 position. Since the two hydrogens at the 3,3-positions are replaced by deuterium, the corresponding proton signals in the ¹H NMR spectrum will be absent or significantly reduced. The typical ¹H NMR spectrum of L-cysteine shows signals for the protons at the C3 position. rsc.orghmdb.ca The disappearance or dramatic reduction of these specific signals in the spectrum of L-Cysteine (3,3-D2) provides direct evidence of successful deuteration at that site. This change in the spectral signature is a key quality control parameter in the synthesis of this isotopically labeled compound.
²H NMR Spectroscopy for Direct Detection of Deuterium Signals
While ¹H NMR confirms the absence of protons, ²H NMR (deuterium NMR) allows for the direct observation of the incorporated deuterium atoms. The ²H nucleus has a distinct resonance frequency, and its detection provides unambiguous proof of deuteration. nih.gov In the case of L-Cysteine (3,3-D2), the ²H NMR spectrum would display a signal corresponding to the deuterons at the C3 position. The chemical shift and coupling patterns in the ²H NMR spectrum can provide further structural information. The direct detection of the deuterium signal is a powerful method for characterizing deuterated compounds and has been used to measure the concentration of deuterated drugs in vivo. nih.gov
Interactive Data Table: NMR Spectroscopic Data for L-Cysteine and its Deuterated Analog
| Nucleus | Compound | Expected Observation | Reference |
| ¹H | L-Cysteine | Signals for protons at C3 position present. rsc.orghmdb.ca | rsc.orghmdb.ca |
| ¹H | L-Cysteine (3,3-D2) | Absence or significant reduction of signals for protons at C3 position. | |
| ²H | L-Cysteine (3,3-D2) | Distinct signal for deuterons at the C3 position. |
Applications in Biomolecular NMR for Probing Structure, Dynamics, and Binding
The strategic incorporation of stable isotopes like deuterium into biomolecules is a powerful technique in modern biomolecular NMR spectroscopy. wikipedia.org L-Cysteine (3,3-D2), where two hydrogen atoms on the β-carbon are replaced with deuterium, serves as a valuable probe for investigating protein structure, dynamics, and interactions. ckisotopes.comchemie-brunschwig.ch The introduction of deuterium simplifies complex proton NMR spectra and reduces signal overlap, which is particularly beneficial for studying larger proteins. nih.gov
Deuteration significantly alters the relaxation properties of nearby nuclei. nih.gov The lower gyromagnetic ratio of deuterium compared to protium (B1232500) leads to a reduction in dipolar relaxation effects, resulting in narrower linewidths and improved spectral resolution. nih.gov This allows for the application of advanced NMR experiments, such as Transverse Relaxation-Optimized Spectroscopy (TROSY), to study high-molecular-weight systems that would otherwise be intractable. acs.org
The selective labeling of cysteine residues with L-Cysteine (3,3-D2) provides a specific window into the local environment of that residue within a protein. ckisotopes.comchemie-brunschwig.ch Changes in the chemical shifts of the remaining protons or adjacent nuclei upon ligand binding or conformational changes can be monitored to map interaction surfaces and characterize dynamic processes. nih.govceitec.cz For instance, chemical shift perturbation studies can reveal the binding site of a drug or another protein. ceitec.cz Furthermore, NMR relaxation experiments can provide insights into the flexibility and motion of the cysteine sidechain on a wide range of timescales, from picoseconds to seconds. acs.orgceitec.cz This information is crucial for understanding protein function, as internal dynamics are often linked to catalytic activity and allosteric regulation.
The use of deuterium-labeled amino acids like L-Cysteine (3,3-D2) is a key strategy in "isotope editing" of proteins, which facilitates the study of specific sites within a large biomolecule without interference from the rest of the molecule. nih.gov This approach has been instrumental in advancing our understanding of the structure-function relationships in a wide array of proteins. acs.org
Vibrational Spectroscopy (FTIR) for Isotopic Labeling Confirmation
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a direct and effective method for confirming the incorporation of isotopic labels into molecules. wikipedia.org The substitution of hydrogen with the heavier deuterium isotope in L-Cysteine (3,3-D2) results in predictable shifts in the vibrational frequencies of specific chemical bonds.
The most prominent and diagnostically useful feature in the FTIR spectrum for confirming the presence and integrity of the cysteine moiety is the S-H stretching band. In unlabeled L-cysteine, this band typically appears around 2550 cm⁻¹. researchgate.netresearchgate.netrsc.org Upon deuteration of the adjacent carbon (Cβ), subtle shifts in this and other vibrational modes can be expected due to the change in the reduced mass of the vibrating system.
While the primary change in L-Cysteine (3,3-D2) is at the C-H bonds, which become C-D bonds, the effect on the S-H stretch can be observed. The C-D stretching vibrations themselves will appear at significantly lower wavenumbers (around 2100-2200 cm⁻¹) compared to the C-H stretches (around 2800-3000 cm⁻¹), providing direct evidence of deuteration.
The analysis of these isotopic shifts is not limited to the S-H bond. Other regions of the infrared spectrum, such as those corresponding to C-S stretching and various bending modes involving the β-carbon, will also be altered. These shifts, though sometimes small, can be definitively identified by comparing the FTIR spectrum of the labeled compound with that of its unlabeled counterpart. This comparative analysis provides unambiguous confirmation of successful isotopic labeling. researchgate.net
| Vibrational Mode | Typical Wavenumber (cm⁻¹) in L-Cysteine | Expected Change upon 3,3-D2 Labeling |
| S-H Stretch | ~2550 researchgate.netresearchgate.netrsc.org | Subtle shift due to altered vibrational coupling |
| C-H Stretch (β-carbon) | ~2900-3000 | Disappearance and appearance of C-D stretch at lower frequency (~2100-2200 cm⁻¹) |
| C-S Stretch | ~600-700 | Shift to lower wavenumber |
| CH₂ Bending | ~1400-1450 | Disappearance and appearance of CD₂ bending modes at lower frequencies |
This table provides generalized wavenumber ranges. Actual values can vary based on the sample state (solid, solution) and local environment.
Chromatographic Techniques for Separation, Isolation, and Purity Assessment
Chromatographic methods are indispensable for the separation, isolation, and purity assessment of L-Cysteine (3,3-D2) from reaction mixtures and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids and their derivatives. sigmaaldrich.com For L-Cysteine and its isotopologues, reversed-phase HPLC (RP-HPLC) is commonly employed. insights.bioijper.org The separation is typically achieved on a C18 column. insights.bio
To enhance retention and improve peak shape, ion-pairing agents like octane-1-sulfonic acid may be added to the mobile phase, or the pH of the mobile phase can be adjusted. ijper.org Detection is often performed using a UV detector, typically in the range of 210-220 nm. insights.bio
The purity of an L-Cysteine (3,3-D2) sample can be rigorously assessed by HPLC. The method's specificity ensures that the peak corresponding to L-Cysteine (3,3-D2) is well-resolved from potential impurities, such as its oxidized form, L-cystine, or any unreacted starting materials. insights.bioijper.org While HPLC can effectively separate L-cysteine from other amino acids and impurities, separating it from its unlabeled counterpart based solely on the deuterium substitution is generally not feasible under standard HPLC conditions. However, when coupled with mass spectrometry (LC-MS), the different masses of the isotopologues can be easily distinguished. nih.govresearchgate.net
For quantitative analysis, a calibration curve is constructed using standards of known concentration. innovareacademics.in The linearity, accuracy, and precision of the method are validated according to established guidelines to ensure reliable results. insights.bioinnovareacademics.in
| HPLC Parameter | Typical Conditions for Cysteine Analysis |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) insights.bio |
| Mobile Phase | Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) insights.bio or Phosphate (B84403)/Acetate buffer innovareacademics.in |
| Detection | UV at ~212 nm insights.bio |
| Flow Rate | 1.0 mL/min insights.bio |
| Retention Time | Dependent on exact conditions, but typically well-defined for cysteine and its derivatives. |
Gas Chromatography (GC) is another powerful technique for amino acid analysis, but it requires the analytes to be volatile and thermally stable. sigmaaldrich.com Since amino acids are non-volatile, a derivatization step is necessary to convert them into less polar and more volatile compounds. sigmaaldrich.com Common derivatization methods for amino acids include silylation, such as with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), or esterification followed by acylation. sigmaaldrich.comoup.comnih.gov
Once derivatized, L-Cysteine (3,3-D2) can be analyzed by GC, often coupled with a mass spectrometer (GC-MS). nih.govnih.gov The GC separates the derivatized amino acids, and the MS detects them, providing both qualitative and quantitative information. sigmaaldrich.com The mass spectrometer can easily differentiate between the deuterated and unlabeled cysteine derivatives based on their mass-to-charge ratio. oup.comnih.gov
A study using GC-MS to analyze the t-butyldimethylsilyl derivatives of [2,3,3-d3]cysteine and other labeled amino acids demonstrated high precision and recovery. nih.gov Interestingly, deuterated compounds often have slightly shorter retention times in GC compared to their non-deuterated (protium) analogs, an effect known as the chromatographic H/D isotope effect. oup.commdpi.com This phenomenon can aid in the separation and identification of labeled compounds.
Applications of L Cysteine 3,3 D2 in Advanced Proteomic Research
Quantitative Proteomics Employing Stable Isotope Labeling
Stable isotope labeling is a cornerstone of quantitative proteomics, enabling the accurate comparison of protein levels between different biological samples. L-Cysteine (3,3-D2) plays a crucial role in several of these labeling strategies.
Isotope-Coded Affinity Tag (ICAT) and Related Cysteine-Specific Labeling Strategies
The Isotope-Coded Affinity Tag (ICAT) method is a prominent chemical labeling strategy that specifically targets cysteine residues within proteins. researchgate.netrug.nl The ICAT reagent consists of three key components: a reactive group that covalently binds to the thiol group of cysteine, a linker region that is isotopically labeled, and an affinity tag (commonly biotin) for the selective enrichment of labeled peptides. scispace.comresearchgate.netrug.nl
In a typical ICAT experiment, two protein samples (e.g., from a healthy and a diseased state) are labeled separately with either the 'light' (non-deuterated) or the 'heavy' (deuterium-containing) version of the ICAT reagent. scispace.comresearchgate.net L-Cysteine (3,3-D2) can be a component of the heavy ICAT reagent. After labeling, the samples are combined, digested into peptides, and the cysteine-containing peptides are isolated using avidin (B1170675) affinity chromatography. researchgate.net The ratio of the signal intensities of the light and heavy peptide pairs in the mass spectrometer then provides a precise measure of the relative abundance of that protein in the two original samples. researchgate.net
A significant advantage of the ICAT approach is the reduction in sample complexity, as only cysteine-containing peptides are analyzed. nih.gov While early versions of ICAT reagents used deuterium (B1214612) in the linker region, which could cause slight shifts in chromatographic retention times, newer generations, often referred to as cleavable ICAT (cICAT), have addressed this by using ¹³C isotopes and incorporating a cleavable linker to remove the bulky biotin (B1667282) tag before mass analysis. rug.nlnih.govupf.edu
| Feature | Description |
| Target Amino Acid | Cysteine |
| Labeling Principle | Covalent modification of the thiol group. |
| Quantification | Relative quantification based on the intensity ratio of light and heavy isotope-labeled peptide pairs. |
| Key Advantage | Reduces sample complexity by enriching for cysteine-containing peptides. |
Reductive Amination-Based Chemical Isotope Labeling (e.g., Dimethylation)
While L-Cysteine (3,3-D2) is primarily utilized in cysteine-specific strategies, the principles of isotopic labeling extend to other methods like reductive amination, commonly known as dimethylation. nih.gov This technique labels the N-terminal amine groups and the ε-amino groups of lysine (B10760008) residues. nih.gov Although not directly involving L-Cysteine (3,3-D2), it represents a complementary approach for comprehensive proteome quantification.
In dimethylation, peptides are reacted with formaldehyde (B43269) (light, intermediate, or heavy isotopic forms) and a reducing agent like sodium cyanoborohydride. nih.gov This allows for duplex or even triplex labeling, enabling the comparison of multiple samples simultaneously. nih.govacs.org Unlike ICAT, dimethylation labels nearly all peptides, providing broader proteome coverage at the cost of higher sample complexity. nih.gov
Investigation of Protein Turnover and Degradation Kinetics
Understanding the rates at which proteins are synthesized and degraded is crucial for comprehending cellular regulation. tum.de Stable isotope labeling with amino acids, including deuterated variants like L-Cysteine (3,3-D2), is a fundamental technique for studying protein turnover. nih.govscielo.br
In these experiments, organisms or cells are cultured in a medium containing a 'heavy' amino acid. tum.de This labeled amino acid is then incorporated into newly synthesized proteins. By collecting samples over time and analyzing the ratio of heavy to light peptides using mass spectrometry, researchers can determine the rate of protein synthesis and degradation for individual proteins on a proteome-wide scale. tum.denih.gov The use of L-Cysteine (3,3-D2) allows for the specific tracking of cysteine incorporation into new proteins, providing insights into the dynamics of this particular amino acid's role in protein lifecycle. eurisotop.com These studies are critical for understanding how cells adapt to various physiological and pathological conditions. tum.de
| Research Finding | Method | Significance |
| Quantification of oxidant-sensitive cysteine thiols | Isotope-coded affinity tag (ICAT) approach was used to identify and quantify cysteine residues sensitive to oxidation in complex protein mixtures. upf.edu | Provides a method to study the redox state of proteins and identify those affected by oxidative stress. |
| Temporal profiling of cellular response to inhibitors | A triplex-IPTL (isobaric peptide termini labeling) strategy, a form of chemical isotope labeling, was used to profile changes in HeLa cells after treatment with an inhibitor. acs.org | Demonstrates the power of multiplexed quantitative proteomics in understanding drug mechanisms and cellular pathways. |
| Measurement of plasma protein synthesis rates | Ingestion of stable isotope-labeled protein followed by mass spectrometric analysis of plasma proteins. eurisotop.com | Enables the determination of synthesis rates for individual plasma proteins, offering insights into metabolic and disease states. |
Elucidating Protein Structure and Dynamics through Deuterium Labeling
Beyond quantification, the deuterium label in L-Cysteine (3,3-D2) serves as a valuable probe for investigating the three-dimensional structure and conformational dynamics of proteins.
Hydrogen/Deuterium Exchange (HDX) Coupled with Mass Spectrometry for Conformational Studies
Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for probing protein conformation, dynamics, and interactions. nih.govnih.gov The method relies on the principle that amide hydrogens on the protein backbone exchange with deuterium atoms when the protein is placed in a deuterated solvent like D₂O. wikipedia.orgacs.org The rate of this exchange is dependent on the hydrogen's solvent accessibility and its involvement in hydrogen bonding, which are dictated by the protein's secondary and tertiary structure. nih.govwikipedia.org
Integration with Biomolecular NMR for High-Resolution Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a preeminent technique for determining the three-dimensional structure and dynamics of proteins in solution at atomic resolution. ckisotopes.comnih.gov For larger proteins (typically >25 kDa), extensive deuteration is often required to simplify the complex NMR spectra and reduce signal broadening. chemie-brunschwig.ch
Investigation of Cysteine Post-Translational Modifications (PTMs)
The thiol side chain of cysteine is highly reactive, making it susceptible to a variety of post-translational modifications (PTMs) that are crucial for protein function, regulation, and cellular signaling. frontiersin.orgwhiterose.ac.uknih.gov The use of stable isotopes, such as the deuterium in L-Cysteine (3,3-D2), is fundamental to modern mass spectrometry-based proteomic strategies designed to detect, identify, and quantify these modifications. Cysteine PTMs are often present in low abundance and can be chemically labile, making their analysis challenging without the precision afforded by isotopic labeling. nih.gov
Analysis of Redox-Sensitive Cysteine Modifications (e.g., Sulfenic Acids, Disulfides, Glutathionylation)
Cysteine residues are primary sensors of the cellular redox environment, undergoing a range of oxidative modifications that can act as molecular switches to regulate protein activity. ahajournals.orgbiorxiv.org These modifications are often reversible and play key roles in signaling pathways. nih.govacs.org
The initial reaction between a reactive cysteine thiolate and a reactive oxygen species (ROS) like hydrogen peroxide results in the formation of a sulfenic acid (R-SOH). upf.edunih.govacs.org This modification is typically transient and can undergo several subsequent reactions. nih.gov It can be further oxidized to form largely irreversible sulfinic (-SO2H) and sulfonic (-SO3H) acids. biorxiv.orgnih.govnih.gov Alternatively, the sulfenic acid can react with another nearby thiol to form an intramolecular or intermolecular disulfide bond (-S-S-), or it can react with the abundant low-molecular-weight thiol, glutathione (B108866), to form a mixed disulfide known as S-glutathionylation (-SSG). acs.orgupf.edunih.govacs.org These reversible modifications are critical for protein folding, stability, and function. acs.orgnih.gov
The detection and characterization of these specific oxidative states are central to understanding redox biology. whiterose.ac.uk For instance, the formation of sulfenic acid is considered a key transient state in redox-mediated events, and its detection can be a sensor for oxidative stress. rsc.org L-Cysteine (3,3-D2) can be metabolically incorporated into proteins, providing a stable isotopic tag to trace the fate of cysteine residues and quantify the extent of these various oxidative modifications under different cellular conditions.
| Cysteine Modification | Chemical Formula | Description | Reversibility | Key Research Findings |
|---|---|---|---|---|
| Sulfenic Acid | R-SOH | Initial, transient product of thiol oxidation by two-electron oxidants like H₂O₂. upf.edunih.gov | Reversible | Acts as a critical intermediate leading to other redox modifications; its detection is a key indicator of redox signaling. nih.govrsc.org |
| Disulfide Bond | R-S-S-R' | Formed by the reaction of a sulfenic acid with another thiol or through other oxidative pathways. acs.org | Reversible | Crucial for protein structure, folding, and stability, particularly in the endoplasmic reticulum and extracellular proteins. acs.orgnih.gov |
| S-Glutathionylation | R-S-SG | A mixed disulfide formed between a protein cysteine and glutathione (GSH). upf.edunih.gov | Reversible | Protects cysteine from irreversible oxidation and plays a significant role in redox signaling and cellular defense mechanisms. upf.edu |
| Sulfinic Acid | R-SO₂H | Product of further oxidation of sulfenic acid. acs.orgnih.gov | Largely Irreversible* | Considered a marker of significant oxidative stress, though enzymatic reduction by sulfiredoxin is possible for some proteins. nih.govnih.gov |
| Sulfonic Acid | R-SO₃H | The terminal and most stable oxidation state of cysteine. acs.orgnih.gov | Irreversible | Often viewed as a hallmark of irreversible oxidative damage to proteins. acs.orgnih.gov |
Note: The reduction of certain sulfinic acids can be catalyzed by specific enzymes like sulfiredoxin. nih.govnih.gov
Proteomic Approaches for the Quantitative Assessment of Cysteine Redox States
Quantitative proteomics provides powerful tools to assess global changes in the redox state of cysteine residues across the entire proteome. frontiersin.orgwhiterose.ac.uk Many of these methods rely on a differential alkylation strategy combined with stable isotope labeling. nih.gov In a typical workflow, free, reduced cysteine thiols in a sample are first blocked with a standard alkylating agent. nih.gov Subsequently, the reversible oxidative modifications (like disulfides or glutathionylation) are chemically reduced to free thiols. These newly exposed thiols are then alkylated with an isotopically labeled reagent. acs.org
By using a "light" version of the reagent for a control sample and a "heavy" version for a treated sample, the relative abundance of peptides containing the modified cysteines can be precisely quantified using mass spectrometry. d-nb.info The incorporation of L-Cysteine (3,3-D2) into proteins serves a similar purpose, creating a mass shift that allows for the differentiation and relative quantification of cysteine-containing peptides between different experimental states.
Several established techniques utilize this principle:
Isotope-Coded Affinity Tags (ICAT): This was a pioneering gel-free technique for redox proteomics. upf.edu The ICAT reagent contains a cysteine-reactive group, a biotin affinity tag for enrichment, and a linker that exists in isotopically light (¹²C) and heavy (¹³C) forms. upf.eduresearchgate.netsb-peptide.com This allows for the specific capture and relative quantification of cysteine-containing peptides from two different samples. researchgate.netsb-peptide.com
Stable Isotope Cysteine Labeling with Iodoacetamide (B48618) (SICyLIA): This approach uses light or heavy isotope-labeled iodoacetamide to differentially label reduced cysteine thiols between two sample groups. frontiersin.orgd-nb.info The ratio between the heavy and light labeled peptides provides a direct comparison of the levels of reduced cysteines, thereby reflecting changes in oxidation levels across the proteome without requiring an enrichment step. d-nb.info
| Technique | Labeling Reagent Principle | Key Advantage | Reference Application |
|---|---|---|---|
| ICAT (Isotope-Coded Affinity Tag) | Alkylation of cysteines with isotopically 'light' (¹²C) or 'heavy' (¹³C) tags containing a biotin handle. researchgate.netsb-peptide.com | Allows for affinity purification of cysteine-containing peptides, reducing sample complexity. upf.edu | Used to profile changes in protein expression and cysteine redox modifications in yeast and in response to oxidative stress. researchgate.net |
| SICyLIA (Stable Isotope Cysteine Labeling with Iodoacetamide) | Differential alkylation of reduced thiols using light and heavy forms of iodoacetamide. d-nb.info | Achieves unbiased, proteome-wide sensitivity without the need for enrichment steps. d-nb.info | Applied to cellular models and tissues to gain detailed insights into thiol oxidation proteomes under acute and chronic stress. d-nb.info |
| Differential Alkylation with NEM | Uses light (d0) and heavy (d5) isotopic forms of N-ethylmaleimide (NEM) to label reduced vs. oxidized cysteines. acs.org | Enables identification and relative quantification of the redox state of specific cysteine residues. acs.org | Used to analyze the redox proteome in skeletal muscle during aging. acs.org |
Development of Isotope-Labeled Peptides as Internal Standards for Protein Quantification
Accurate protein quantification is essential in many areas of biological research, from biomarker discovery to understanding cellular pathways. nih.gov Absolute quantification, which determines the exact amount of a protein in a sample, is most reliably achieved using stable isotope-labeled peptides as internal standards in mass spectrometry-based assays. nih.govthermofisher.com
This strategy, often referred to as Absolute QUantification (AQUA) or Isotope Dilution Mass Spectrometry (IDMS), involves synthesizing a "heavy" version of a proteotypic peptide (a peptide unique to the protein of interest). thermofisher.commdpi.com This synthetic peptide incorporates one or more amino acids containing stable heavy isotopes, such as ¹³C, ¹⁵N, or deuterium (²H). sb-peptide.comcreative-proteomics.com L-Cysteine (3,3-D2) is an ideal precursor for synthesizing such standards when the target peptide contains cysteine.
The heavy peptide standard is chemically identical to its endogenous, "light" counterpart, meaning it has the same chromatographic behavior and ionization efficiency. creative-proteomics.com However, it is distinguishable by its higher mass in the mass spectrometer. indiana.edu By spiking a known concentration of the heavy peptide standard into a biological sample before analysis, the absolute quantity of the endogenous peptide (and thus the protein) can be determined by comparing the signal intensities of the light and heavy peptide pairs. thermofisher.commdpi.com This method corrects for variations in sample processing and instrument performance, providing highly accurate and reproducible quantification. mdpi.com
| Isotope | Symbol | Typical Labeled Amino Acid | Mass Difference (Da) | Application Note |
|---|---|---|---|---|
| Deuterium | ²H or D | L-Cysteine (3,3-D2), Leucine-d3, etc. longdom.orgnih.gov | Variable (e.g., +2 for L-Cysteine (3,3-D2)) | Cost-effective labeling; however, can sometimes cause slight shifts in liquid chromatography retention time that must be accounted for. thermofisher.com |
| Carbon-13 | ¹³C | Arginine (U-¹³C₆), Lysine (U-¹³C₆) creative-proteomics.com | +6 per Arg/Lys | Commonly used in SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) and for synthetic peptide standards. Does not affect chromatography. thermofisher.com |
| Nitrogen-15 (B135050) | ¹⁵N | Arginine (U-¹⁵N₄), Lysine (U-¹⁵N₂) creative-proteomics.com | +4 per Arg, +2 per Lys | Often used in combination with ¹³C for greater mass shifts. Essential for metabolic labeling in organisms where the only nitrogen source can be controlled. thermofisher.com |
L Cysteine 3,3 D2 in Metabolic Flux Analysis and Pathway Elucidation
Tracing and Quantifying Sulfur Metabolism Pathways
Metabolic flux analysis is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. nih.gov When a stable isotope tracer like L-Cysteine (3,3-D2) is introduced into a biological system, it mixes with the endogenous pool of the metabolite. As cellular metabolism proceeds, the deuterium (B1214612) label is incorporated into various downstream products. By measuring the rate of appearance and the pattern of the deuterium label in these downstream metabolites over time, researchers can map the flow of sulfur and carbon from cysteine and calculate the in-vivo rates of specific metabolic pathways. nih.govnih.gov
The use of L-Cysteine (3,3-D2) allows for the precise tracking of the cysteine backbone through interconnected pathways. This is critical for understanding how the cell allocates this key amino acid to its various metabolic fates, such as protein synthesis, glutathione (B108866) production, or catabolism into other essential compounds. slideshare.net For instance, by supplying cells with L-Cysteine (3,3-D2), scientists can follow the deuterium label as it is incorporated into glutathione, taurine (B1682933), or released during the formation of hydrogen sulfide (B99878), thereby quantifying the flux through each of these branches of sulfur metabolism. nih.govscispace.com
Elucidation of L-Cysteine Biosynthesis and Catabolism in Model Biological Systems
The metabolism of L-cysteine is central to cellular homeostasis, involving its synthesis via the transsulfuration pathway and its breakdown into several biologically crucial molecules. L-Cysteine (3,3-D2) serves as a key research tool to investigate the dynamics of these processes in various model organisms.
The transsulfuration pathway connects methionine metabolism with cysteine synthesis. In mammals, this pathway, often termed the "reverse transsulfuration pathway," synthesizes cysteine from the essential amino acid methionine via the intermediates S-adenosylmethionine (SAM), S-adenosylhomocysteine (SAH), homocysteine, and cystathionine (B15957). uib.norsc.org Two key pyridoxal-5'-phosphate (PLP)-dependent enzymes, cystathionine β-synthase (CBS) and cystathionine γ-lyase (CTH or CSE), catalyze the final steps. uib.noresearchgate.net CBS catalyzes the condensation of homocysteine and serine to form cystathionine, which is then cleaved by CTH to produce L-cysteine, α-ketobutyrate, and ammonia. rsc.orgresearchgate.net
Table 1: Key Enzymes of the Transsulfuration Pathway
| Enzyme Name | Abbreviation | Function | Cofactor |
| Cystathionine β-synthase | CBS | Condenses homocysteine and serine to form cystathionine. rsc.org | Pyridoxal (B1214274) 5'-phosphate (PLP), Heme rsc.org |
| Cystathionine γ-lyase | CTH / CSE | Cleaves cystathionine to produce L-cysteine. researchgate.net | Pyridoxal 5'-phosphate (PLP) mdpi.com |
Glutathione (γ-L-Glutamyl-L-cysteinylglycine, or GSH) is the most abundant intracellular antioxidant, playing a critical role in protecting cells from oxidative damage. wikipedia.org The synthesis of GSH occurs in two ATP-dependent steps: first, glutamate-cysteine ligase (GCL) joins glutamate (B1630785) and cysteine, and second, glutathione synthetase (GSS) adds glycine. wikipedia.orgmdpi.com The availability of cysteine is often the rate-limiting factor for GSH synthesis. mdpi.com
L-Cysteine (3,3-D2) is an ideal tracer for studying the kinetics of GSH synthesis and turnover. When cells are supplied with labeled cysteine, the deuterium atoms are incorporated into the newly synthesized GSH molecules. By using mass spectrometry to measure the ratio of labeled (D2-GSH) to unlabeled GSH over time, researchers can directly calculate the rate of GSH production. nih.gov This approach has been used to determine that the turnover of GSH is rapid, with half-lives as short as 2-6 hours in some cells, and that the rate of synthesis is highly dependent on the supply of cysteine. mdpi.comnih.gov Such studies are crucial for understanding how cells respond to oxidative stress and how various conditions or treatments affect their antioxidant capacity. mdpi.com
Table 2: Research Findings on GSH Synthesis Using Labeled Cysteine
| Biological System | Finding | Significance | Reference |
| Human Erythrocytes | GSH turnover time is 4-6 days, with synthesis limited by a cysteine supply of ~5 µM. | Demonstrates the slow but steady synthesis of GSH in red blood cells and highlights cysteine availability as the key regulator. | nih.gov |
| Rat Liver | Cytosolic GSH has a rapid half-life of 2-3 hours. | The liver is a major site of GSH synthesis and export, crucial for inter-organ GSH homeostasis. mdpi.com | mdpi.com |
| Primary Hepatocytes | Inhibition of cystine import reduces the incorporation of labeled cysteine into GSH. | Confirms the dependency of GSH synthesis on extracellular cysteine/cystine uptake, especially when the transsulfuration pathway is impaired. | acs.org |
Hydrogen sulfide (H2S) is now recognized as a critical gaseous signaling molecule, or "gasotransmitter," alongside nitric oxide (NO) and carbon monoxide (CO), involved in processes like vasodilation and neuromodulation. rsc.org In mammalian cells, H2S is produced primarily from L-cysteine through the action of at least three enzymes: cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE), and a two-step pathway involving cysteine aminotransferase (CAT) and 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST). researchgate.netmdpi.comfrontiersin.org
Using L-Cysteine (3,3-D2) as a substrate allows researchers to definitively trace the origin of H2S back to L-cysteine. By incubating cell or tissue preparations with L-Cysteine (3,3-D2) and analyzing the resulting gas with mass spectrometry, the presence of deuterium-labeled hydrogen sulfide (D2S or HDS) confirms the metabolic pathway. This technique helps to delineate the relative contributions of CBS, CSE, and the CAT/3-MST pathway to H2S production in different tissues and under various physiological or pathological conditions. mdpi.comresearchgate.net For example, CBS is the main H2S-generating enzyme in the brain, whereas CSE dominates in the cardiovascular system. mdpi.com
Taurine is a highly abundant sulfonic acid in many animal tissues and plays roles in bile acid conjugation, osmotic regulation, and antioxidant defense. nih.gov The primary route for taurine biosynthesis in animals starts with the oxidation of L-cysteine to cysteine sulfinic acid, a reaction catalyzed by cysteine dioxygenase (CDO). core.ac.uk Subsequently, cysteine sulfinic acid is decarboxylated by cysteine sulfinate decarboxylase (CSAD) to form hypotaurine (B1206854), which is then oxidized to taurine. nih.govcore.ac.ukigem.org
Tracing studies with L-Cysteine (3,3-D2) enable the direct measurement of flux through this pathway. By administering the labeled precursor, scientists can track the incorporation of the deuterium-labeled carbon skeleton into the downstream metabolites hypotaurine and taurine. researchgate.net This allows for a quantitative assessment of the capacity of a given tissue, such as neurons or astrocytes, to synthesize taurine and how that capacity might be altered by developmental stage or external stimuli. nih.gov
Research into Hydrogen Sulfide (H2S) Production Pathways
Quantitative Metabolomics Utilizing L-Cysteine (3,3-D2) as a Stable Isotope Internal Standard
In the field of quantitative metabolomics, accuracy and precision are paramount. One of the gold-standard techniques for achieving this is isotope dilution mass spectrometry, which relies on the use of stable isotope-labeled internal standards. labstandards.eu L-Cysteine (3,3-D2) is commercially available and widely used for this purpose. ckisotopes.comshoko-sc.co.jpeurisotop.comisotope.com
The methodology involves adding a precise, known amount of L-Cysteine (3,3-D2) to a biological sample (e.g., blood plasma, cell extract) at the very beginning of the sample preparation process. The labeled standard is chemically identical to the endogenous, unlabeled L-cysteine and thus behaves identically during extraction, derivatization, and chromatographic separation. However, because it is two mass units heavier, the mass spectrometer can measure the signals for both the labeled and unlabeled forms simultaneously.
By calculating the ratio of the signal intensity of the endogenous L-cysteine to that of the known amount of added L-Cysteine (3,3-D2) standard, researchers can determine the absolute concentration of L-cysteine in the original sample with very high accuracy. This method effectively corrects for any loss of analyte during sample workup and compensates for variations in instrument response (ion suppression or enhancement), making it a superior method for precise quantification. labstandards.eu
Kinetic Analysis of Enzyme-Catalyzed Reactions Involving L-Cysteine in Metabolic Networks
The use of stable isotope-labeled compounds is a cornerstone of modern metabolic research, providing a powerful lens through which to view the intricate dynamics of biochemical pathways. L-Cysteine (3,3-D2), a deuterated isotopologue of the amino acid L-cysteine, serves as a critical tool for the kinetic analysis of enzyme-catalyzed reactions. By replacing the two hydrogen atoms at the C-3 position with deuterium, researchers can trace the metabolic fate of the cysteine molecule and probe the mechanisms of enzymes involved in its transformation. This substitution is particularly valuable for studying the kinetic isotope effect (KIE), which reveals detailed information about reaction mechanisms and rate-limiting steps. otsuka.co.jpeurisotop.comwikipedia.org
The fundamental principle behind the utility of L-Cysteine (3,3-D2) is the kinetic isotope effect (KIE). wikipedia.org A carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a corresponding carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of this bond will proceed at a different rate when the deuterated substrate is used compared to its non-labeled counterpart. This difference in reaction velocity, or KIE, is a highly sensitive probe of an enzyme's transition state structure and can help identify which step in a multi-step reaction is the slowest, or rate-limiting. wikipedia.orgnih.gov For instance, a study on O-acetylserine sulfhydrylase using O-acetyl-L-serine-3,3-d2 (an analogue for studying cysteine synthesis) measured a secondary KIE, providing insights into the transition state of the α-aminoacrylate intermediate formation. nih.gov
Kinetic analysis using tracers like L-Cysteine (3,3-D2) can be applied in both steady-state and pre-steady-state conditions to dissect complex enzymatic processes.
Steady-State Kinetics
In steady-state analysis, the concentrations of enzyme-substrate intermediates are assumed to be constant. Key parameters like the Michaelis constant (Km), which reflects substrate binding affinity, and the catalytic rate constant (kcat), are determined. When using L-Cysteine (3,3-D2), a change in these parameters compared to unlabeled L-cysteine can indicate that a step involving the C-H bond at the 3-position is kinetically significant. For example, studies on enzymes in the cysteine biosynthetic and degradation pathways, such as cysteine synthase and L-cysteine desulfhydrase, rely on determining these parameters to understand their function and regulation. nih.govoup.comuniprot.org Data from such experiments inform metabolic models and engineering strategies. tum.deencyclopedia.pubmdpi.com
The table below illustrates typical kinetic parameters for enzymes central to L-cysteine metabolism. A KIE would be observed as a variation in these values when assayed with L-Cysteine (3,3-D2).
| Enzyme | Substrate(s) | Km (mM) | kcat (s-1) | Source Organism | Reference |
|---|---|---|---|---|---|
| L-Cysteine Desulfhydrase (Cystalysin) | L-Cysteine | 3.4 | 12 | Treponema denticola | oup.com |
| L-Cysteine Desulfhydrase | L-Cysteine | 1.78 | 39.6 | Methanocaldococcus jannaschii | uniprot.org |
| Cysteine Synthase B (S-sulfocysteine synthase) | O-acetylserine, Sulfide | 7.1 (OAS), 3.6 (Sulfide) | - | Salmonella typhimurium | asm.org |
| Cysteine Synthase (Cytosolic OASTL) | O-acetylserine, Na2S | 1.2 (OAS), 0.28 (Na2S) | 516.7 | Leucaena leucocephala | nih.gov |
Pre-Steady-State Kinetics
Pre-steady-state kinetics focuses on the initial moments of an enzymatic reaction, before the steady state is reached. This approach allows for the measurement of the rates of individual steps in the catalytic cycle, such as substrate binding, chemical transformation (e.g., acylation), and product release (e.g., deacylation). frontiersin.orgacs.org The use of deuterated substrates is particularly powerful here.
The following table summarizes the distinct rate constants determined for cathepsin C, illustrating how pre-steady-state analysis can resolve individual catalytic steps.
| Kinetic Parameter | Definition | Rate Constant (s-1) | Reference |
|---|---|---|---|
| kac | Maximal Acylation Rate | 397 ± 5 | nih.govresearchgate.net |
| kdac | Deacylation Rate | 13.95 ± 0.013 | nih.govresearchgate.net |
| kcat | Turnover Number (Overall Rate) | 13.92 ± 0.001 | nih.govresearchgate.net |
Metabolic Control Analysis (MCA)
The kinetic data obtained using tracers like L-Cysteine (3,3-D2) are crucial inputs for Metabolic Control Analysis (MCA). MCA is a framework that quantifies how much control individual enzymes exert on the flux through a metabolic pathway. nih.govtum.de A study on L-cysteine biosynthesis in Pseudomonas sp. revealed a shift in flux control from the enzyme cysteine synthetase (CS) to cysteine desulfhydrase (CD) during the reaction process, identifying potential targets for metabolic engineering to increase L-cysteine production. nih.gov By measuring how reaction rates change with deuterated substrates, researchers can more accurately model pathway dynamics and pinpoint effective strategies for biotechnological applications. tum.de
Mechanistic Probes: L Cysteine 3,3 D2 in Biochemical Reaction Mechanism Studies
Application in Deuterium (B1214612) Kinetic Isotope Effect Studies for Reaction Mechanism Delineation
The primary application of L-cysteine (3,3-D2) in mechanistic studies lies in the measurement of deuterium kinetic isotope effects (KIEs). A KIE is the ratio of the rate of a reaction with a lighter isotope (in this case, hydrogen) to the rate with a heavier isotope (deuterium). The magnitude of the KIE provides valuable information about the rate-determining step of a reaction and the nature of the transition state.
In the context of L-cysteine (3,3-D2), the focus is on reactions that involve the cleavage of a C-H bond at the C3 position. If this bond-breaking event is part of the rate-determining step, a primary KIE will be observed, meaning the reaction will proceed more slowly with the deuterated substrate. The magnitude of this effect can distinguish between different proposed mechanisms. For instance, a large KIE is indicative of a transition state where the C-H bond is significantly broken.
Conversely, a secondary KIE is observed when the deuterated position is not directly involved in bond breaking but is located near the reaction center. For L-cysteine (3,3-D2), a secondary KIE can provide insights into changes in hybridization at the C3 carbon during the reaction. For example, an α-secondary deuterium kinetic isotope effect was measured for O-acetylserine sulfhydrylase using O-acetyl-L-serine-3,3-d2, revealing details about the transition state for the formation of the α-aminoacrylate intermediate. nih.gov
Investigating Stereochemical Aspects of Biochemical Transformations
L-cysteine (3,3-D2) is instrumental in unraveling the stereochemical course of enzyme-catalyzed reactions. Many enzymatic reactions are highly stereospecific, meaning they differentiate between the two prochiral protons at the C3 position of cysteine. By selectively replacing one of these protons with deuterium, or by using the (3,3-D2) analog, researchers can track the fate of each atom throughout the reaction.
For example, studies on phosphopantothenoylcysteine decarboxylase have utilized isotopically labeled cysteine to determine the stereochemistry of the decarboxylation reaction. nih.gov These experiments revealed that the reaction proceeds with a specific stereochemical outcome, providing crucial evidence for the proposed enzymatic mechanism which involves the removal of the pro-R proton at the β-carbon. nih.gov Such studies are fundamental to understanding how enzymes achieve their remarkable specificity.
Role in Understanding Cysteine-Mediated Redox Signaling Mechanisms at a Molecular Level
Cysteine residues in proteins are key players in redox signaling, acting as molecular switches that respond to changes in the cellular redox environment. nih.govfrontiersin.org The thiol group of cysteine can undergo a variety of oxidative modifications, including the formation of sulfenic acids, disulfides, and S-nitrosylation. nih.govresearchgate.net These modifications can alter protein function and trigger downstream signaling cascades. nih.gov
L-cysteine (3,3-D2) can be used to probe the mechanisms of these redox-dependent processes. While the deuterium substitution is at the C3 position and not directly on the sulfur atom, it can influence the reactivity of the thiol group through subtle electronic and steric effects. More importantly, incorporating deuterated cysteine into proteins allows for the use of techniques like NMR spectroscopy to study conformational changes and dynamics that occur upon oxidation of the cysteine residue. This provides a molecular-level picture of how redox signals are transduced.
Studies on redox-sensitive proteins have shown that oxidation of critical cysteine residues can lead to significant conformational rearrangements, which in turn modulate their activity or interaction with other proteins. mdpi.com For instance, in some enzymes, the oxidation of a catalytic cysteine to a sulfenic acid is a key step in their regulatory mechanism. mdpi.com
Studies on Surface Interactions and Self-Assembly of Deuterated Thiol-Containing Molecules on Metal Surfaces
The interaction of thiol-containing molecules with metal surfaces is of great interest for applications in nanotechnology, biosensors, and materials science. mdpi.comresearchtrends.net L-cysteine, with its thiol group, readily forms self-assembled monolayers (SAMs) on noble metal surfaces like gold. researchtrends.netrsc.org
The use of deuterated L-cysteine, such as L-cysteine (3,3-D2), in these studies offers distinct advantages. Techniques like Reflection-Absorption Infrared Spectroscopy (RAIRS) and Surface-Enhanced Raman Scattering (SERS) can differentiate between the vibrational modes of the deuterated and non-deuterated parts of the molecule. mdpi.com This isotopic labeling strategy allows for a more precise determination of the orientation and packing of the molecules within the SAM. mdpi.com
By analyzing the spectral shifts upon deuteration, researchers can gain detailed information about the interactions between the cysteine molecules themselves and between the molecules and the metal substrate. mdpi.com These studies are crucial for understanding the fundamental principles that govern the formation and stability of these fascinating molecular architectures. For instance, the adsorption and self-assembly of L-cysteine on gold surfaces have been extensively studied, revealing that the molecules bind to the surface through their sulfur atom. rsc.org
Theoretical and Computational Approaches Complementing L Cysteine 3,3 D2 Research
Molecular Dynamics Simulations of Deuterated Biomacromolecules
Molecular Dynamics (MD) simulations have become an indispensable tool for studying the structure, dynamics, and function of biological macromolecules. researchgate.netnih.gov These simulations generate a trajectory of a molecule's atomic positions over time by solving Newton's equations of motion, providing a detailed "movie" of molecular behavior. nih.gov When applied to biomacromolecules incorporating deuterated amino acids such as L-Cysteine (3,3-D2), MD simulations can elucidate the subtle yet significant effects of increased mass on protein dynamics and stability.
The integration of experimental data, particularly from hydrogen-deuterium exchange mass spectrometry (HDX-MS), with MD simulations offers a powerful synergistic approach. nih.govkcl.ac.ukacs.org HDX-MS measures the rate of deuterium (B1214612) exchange of backbone amide protons with the solvent, which provides information on the solvent accessibility and dynamics of different protein regions. pnas.orgnih.gov MD simulations can then be used to interpret these experimental data at an atomic level, providing a structural and dynamic context for the observed exchange rates. pnas.orgnist.gov This combined approach has been successfully used to study membrane proteins in lipid bilayers, revealing how lipid interactions modulate protein conformations. nih.govkcl.ac.uk
MD simulations are particularly powerful for investigating how the introduction of deuterium, as in L-Cysteine (3,3-D2), can influence the conformational landscape of a protein and its interactions with ligands. researchgate.netmdpi.com Large-scale conformational changes are fundamental to the function of many proteins, including enzymes and transporters. pnas.org By altering the vibrational modes and local dynamics, deuteration can subtly shift the equilibrium between different conformational states.
| Computational Technique | Application in Deuterated Systems | Key Findings/Insights | Relevant Compounds |
| MD Simulations + HDX-MS | Probing lipid-modulated conformational changes in membrane proteins. nih.govkcl.ac.uk | MD simulations help pinpoint specific lipid-protein interactions that stabilize functional protein conformations, complementing HDX-MS data. nih.govkcl.ac.uk | Phospholipids, Membrane Proteins |
| MD Simulations | Characterizing conformational changes in active/inactive enzyme states. nist.gov | Simulations suggest that metal ion binding stabilizes the conformation of the active site and associated subdomains by reducing mobility. nist.gov | PP2Cα, Mg2+ |
| MD Simulations + Ensemble Reweighting | High-resolution protein-ligand modeling. acs.orgnih.gov | Integration with HDX-MS data allows for the quantitative selection of high-resolution drug binding poses that conform to experimental results. acs.orgnih.gov | ERK2, FosA, Small Molecule Inhibitors |
| MD Simulations | Assessing flexibility and side-chain dynamics. columbia.edu | Calculation of order parameters from simulation trajectories helps in evaluating the contributions of different motions to overall residue flexibility. columbia.edu | RNase H, Leucine, Isoleucine |
Quantum Chemical Calculations for Prediction and Interpretation of Deuterium Isotope Effects
Quantum chemical (QC) calculations are essential for the fundamental prediction and interpretation of deuterium isotope effects, including Kinetic Isotope Effects (KIEs). rsc.org These effects arise from the mass difference between hydrogen and deuterium, which alters the zero-point vibrational energy (ZPVE) of bonds. QC methods, such as Density Functional Theory (DFT) and ab initio calculations, can compute the vibrational frequencies of molecules in their ground and transition states with high accuracy. mdpi.comrutgers.edu
The ratio of reaction rates for a light (H) and heavy (D) isotopologue (kH/kD) defines the KIE. rsc.org QC calculations can predict this ratio by determining the free energy difference between the isotopic transition states and reactants. acs.org This provides detailed information on transition state structures, which is often difficult to obtain experimentally. rsc.org For example, calculations have been used to show that the slight inverse deuterium KIEs often seen in gas-phase SN2 reactions result from a balance between rotational and vibrational contributions. mdpi.com Similarly, theoretical studies on enzyme-catalyzed reactions use QC methods to confirm or discard proposed mechanistic pathways by comparing predicted KIEs with experimental values. rsc.orgacs.org The application of these methods to L-Cysteine (3,3-D2) can predict how deuteration at the C3 position will affect the kinetics of reactions involving this residue, such as those in enzyme active sites.
| Computational Method | Isotope Effect Studied | System/Reaction Example | Key Theoretical Insight |
| DFT and MP2 | Deuterium KIEs | Gas-phase SN2 reactions. mdpi.com | Predicted KIEs match experimental values, showing that slight inverse KIEs are due to a balance of rotational and vibrational contributions. mdpi.com |
| QM/MM | Enzymatic KIEs | Hydrogen abstraction from ethanol (B145695) by atomic hydrogen. rsc.org | Provides detailed information on transition state structures, allowing for the validation of mechanistic scenarios. rsc.org |
| DFT (B3LYP-D2, M06-2X, ωB97X-D) | Secondary δ-DKIEs | Substitution reactions with dimethylallyl derivatives. acs.org | The magnitude of the isotope effect correlates with the extent of bond formation in the transition state. acs.org |
| Multi-component ab initio MO | Deuterium Isotope Effects on Chemical Shifts | Salt-bridged lysines. nih.gov | Directly calculates the geometrical difference induced by H/D substitution, showing that isotope effects on 15N shielding decrease as counterions or water approach. nih.gov |
Computational Modeling of Metabolic Flux Networks Incorporating Stable Isotope Tracers
Computational modeling is a cornerstone of metabolic flux analysis (MFA), a powerful technique used to quantify intracellular reaction rates in a metabolic network. cortecnet.comnih.gov When a stable isotope tracer like L-Cysteine (3,3-D2) is introduced into a biological system, its isotopes are incorporated into downstream metabolites. By measuring the isotopic labeling patterns of these metabolites, typically with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can infer the activities of metabolic pathways. nih.govnih.gov
Computational models are essential to translate these complex labeling data into quantitative flux maps. nih.govnih.gov Isotope-assisted MFA (iMFA) uses a metabolic network model and experimental labeling data to mathematically solve for the unknown intracellular fluxes. nih.gov The process involves simulating the mass distribution vectors (MDVs) of metabolites based on an initial flux estimate and iteratively refining the flux values until the simulated MDVs match the experimental data. nih.gov The use of deuterated tracers like L-Cysteine (3,3-D2) or deuterated water can provide unique insights into specific pathways. diva-portal.orgpublications.csiro.au For instance, 13C and 15N co-labeling experiments, combined with computational modeling, have been used to quantify carbon-nitrogen metabolism, identifying key metabolic nodes and reaction reversibility. biorxiv.org Incorporating L-Cysteine (3,3-D2) into such models would allow for precise tracing of cysteine metabolism and its contribution to various cellular processes, including protein synthesis and the production of downstream metabolites like glutathione (B108866).
| Modeling Approach | Tracer Type(s) | Application Area | Information Gained |
| 13C-Metabolic Flux Analysis (13C-MFA) | 13C-labeled substrates (e.g., [U-13C]-glucose). cortecnet.com | Quantifying central carbon metabolism in microorganisms and cell cultures. cortecnet.comnih.gov | Determination of fluxes in glycolysis, pentose (B10789219) phosphate (B84403) pathway, and TCA cycle. cortecnet.com |
| Isotope-Assisted Metabolic Flux Analysis (iMFA) | 13C, 15N, 2H labeled tracers. nih.gov | Generating quantitative metabolic flux maps in mammalian models for physiology and disease studies. nih.gov | Integrated description of cellular phenotype by quantifying both intracellular and extracellular reaction rates. nih.gov |
| 13C/15N Co-labeling MFA | 13C and 15N tracers (e.g., labeled glucose and ammonium). biorxiv.org | Quantifying carbon-nitrogen metabolism in bacteria. biorxiv.org | Identification of key CN metabolic nodes (e.g., glutamate) and resolution of reaction bidirectionality. biorxiv.org |
| Deuterated Water Tracing | Deuterated water (2H2O). diva-portal.orgpublications.csiro.au | Probing de novo lipogenesis and nutrient utilization in various organisms. diva-portal.orgpublications.csiro.au | Calculation of fractional synthesis rates (FSR) of macromolecules like fatty acids, glycogen, and protein. publications.csiro.au |
Future Directions and Emerging Research Avenues for L Cysteine 3,3 D2
Development of Novel and More Efficient Synthetic Methodologies for Site-Specific Deuteration
The synthesis of L-Cysteine (3,3-D2) typically involves the specific incorporation of deuterium (B1214612) at the 3,3-position of cysteine. vulcanchem.com Current methods often rely on catalytic exchange reactions or the use of deuterated precursors. vulcanchem.com However, there is a continuous drive to develop more efficient and selective methods for deuterating amino acids.
Recent advancements include post-translational, site-selective protein α-deuteration, which represents a significant step forward in modifying proteins after they have been synthesized. ucl.ac.uk While this method has been demonstrated for α-carbon deuteration, similar principles could be adapted for the β-carbon (C3) of cysteine. ucl.ac.uk One promising approach involves a thia-Michael reaction with a thiol in a deuterated solvent, followed by deprotection. researchgate.net This strategy allows for the precise introduction of deuterium at a specific site. researchgate.net
Furthermore, research into enzymatic and microbial methods for deuteration is gaining traction. rsc.org These biological systems offer the potential for high stereoselectivity and efficiency under mild reaction conditions. For example, microbial strains could be engineered to produce L-cysteine with specific deuterium labeling patterns by manipulating their metabolic pathways and providing deuterated substrates. encyclopedia.pubmdpi.com
A novel and mild system using TCEP-NaBH4 or TCEP-LiBEt3H has been reported for the chemoselective desulfurization of peptides, which also allows for the incorporation of deuterium when the reaction is performed in a D2O buffer. researchgate.net This highlights the potential of combining chemical synthesis steps to achieve site-specific deuteration. researchgate.net
Table 1: Comparison of Synthetic Methodologies for Deuteration
| Methodology | Description | Advantages | Challenges |
| Catalytic Exchange | Utilizes a catalyst to exchange hydrogen atoms with deuterium from a deuterated solvent. | Relatively simple and can be cost-effective. | May lack site-specificity, leading to a mixture of deuterated products. |
| Deuterated Precursors | Starts the synthesis with a precursor molecule that is already deuterated at the desired position. | High site-specificity. | Availability and cost of deuterated precursors can be a limitation. |
| Post-Translational Modification | Introduces deuterium into a protein after its synthesis in the cell. ucl.ac.uk | Allows for site-selective labeling of intact proteins. ucl.ac.uk | Can be complex and may require specific reaction conditions. ucl.ac.uk |
| Enzymatic/Microbial Synthesis | Uses enzymes or whole microorganisms to catalyze the deuteration reaction. rsc.org | High stereoselectivity and mild reaction conditions. rsc.org | Requires development and optimization of biological systems. |
| Chemoselective Desulfurization | A chemical method that can incorporate deuterium during the removal of sulfur from a cysteine residue. researchgate.net | Mild conditions and high chemoselectivity. researchgate.net | Primarily focused on peptides and proteins. researchgate.net |
Expansion of Applications in Integrated Multi-Omics Research (e.g., Proteo-Metabolomics, Fluxomics)
The use of stable isotope-labeled compounds like L-Cysteine (3,3-D2) is fundamental to the fields of metabolomics and fluxomics, which involve the comprehensive analysis of metabolites and their rates of interconversion within a biological system. osti.gov These "omics" technologies are becoming increasingly integrated to provide a more holistic understanding of cellular processes. metabolon.com
L-Cysteine (3,3-D2) can be used as a tracer to follow the metabolic fate of cysteine in various pathways. This is particularly valuable in proteo-metabolomics, where researchers aim to connect changes in the proteome (the complete set of proteins) with alterations in the metabolome. For instance, by feeding cells L-Cysteine (3,3-D2), scientists can track its incorporation into proteins and its conversion into other metabolites like glutathione (B108866). caldic.com This approach can reveal how metabolic fluxes through cysteine-dependent pathways are regulated in response to different stimuli or in disease states. nih.govnih.gov
Fluxomics, the study of metabolic fluxes, heavily relies on stable isotope labeling. osti.gov By measuring the rate of incorporation of deuterium from L-Cysteine (3,3-D2) into downstream metabolites, researchers can quantify the activity of specific metabolic pathways. This dynamic information is crucial for understanding cellular metabolism in a way that static measurements of metabolite concentrations cannot provide. nih.gov Recent studies have demonstrated the power of combining multi-omics approaches to investigate the impact of cysteine levels on cellular health and productivity in biotechnological applications, such as in Chinese hamster ovary (CHO) cells used for producing therapeutic proteins. nih.govnih.gov
Advancements in Analytical Technologies for Enhanced Sensitivity and Specificity in L-Cysteine (3,3-D2) Detection and Quantification
The ability to accurately detect and quantify L-Cysteine (3,3-D2) and its metabolites is critical for its application in research. Mass spectrometry (MS) coupled with liquid chromatography (LC) is a cornerstone technique for these analyses. nih.govmdpi.com
Recent advancements in LC-MS/MS (tandem mass spectrometry) have significantly improved the sensitivity and specificity of detecting deuterated amino acids. mdpi.com Methods are being developed to quantify L-cysteine-containing dipeptides by derivatizing them with reagents like monobromobimane, which allows for sensitive detection by LC-MS/MS. nih.gov This approach helps to overcome challenges associated with the instability of thiol compounds during sample preparation. nih.gov
Furthermore, high-resolution mass spectrometry (HRMS) is becoming more accessible, enabling more precise mass measurements and better differentiation between isotopologues. This is particularly important for resolving complex mixtures of metabolites and accurately determining the extent of deuterium incorporation.
Deuterium magnetic resonance spectroscopy (DMRS) is another emerging technique with the potential for in vivo tracking of deuterated compounds. While still in development for routine use, DMRS offers the advantage of non-invasively monitoring metabolic processes in real-time within living organisms.
Table 2: Analytical Technologies for L-Cysteine (3,3-D2) Analysis
| Technology | Principle | Strengths | Limitations |
| LC-MS/MS | Separates compounds by liquid chromatography and detects them by mass spectrometry. nih.gov | High sensitivity and specificity, well-established for quantitative analysis. nih.govmdpi.com | Often requires derivatization for certain compounds. nih.gov |
| HRMS | Measures mass with very high accuracy. | Provides precise mass information, aiding in compound identification and isotopic analysis. | Higher instrument cost and more complex data analysis. |
| DMRS | Detects the magnetic resonance signal of deuterium nuclei. | Non-invasive, allows for in vivo measurements. | Lower sensitivity compared to MS, requires higher concentrations of the labeled compound. |
| Raman Spectroscopy | Measures the vibrational frequencies of molecules. myfoodresearch.com | Can provide structural information without the need for labeling in some cases. | Lower sensitivity for detection of low-abundance molecules. myfoodresearch.com |
Exploration of L-Cysteine (3,3-D2) in New Biological Models for Unraveling Complex Pathway Interactions and Mechanistic Insights
The application of L-Cysteine (3,3-D2) is expanding beyond traditional cell culture and animal models to more complex systems that can better recapitulate human physiology and disease. This includes the use of organoids, which are three-dimensional cell cultures that mimic the structure and function of an organ.
By introducing L-Cysteine (3,3-D2) into organoid models of various tissues, researchers can study metabolic pathways in a more physiologically relevant context. For example, in neuronal organoids, deuterated cysteine could be used to investigate its role in neuro-glial interactions and its potential involvement in neurodegenerative diseases. mdpi.com
Furthermore, the use of L-Cysteine (3,3-D2) in animal models of disease continues to be a powerful approach for gaining mechanistic insights. For instance, in models of cancer, tracking the metabolism of deuterated cysteine can help to elucidate how tumors reprogram their metabolism to support rapid growth and how this might be targeted therapeutically. nih.gov The compound can also be instrumental in studying the formation of protein complexes and the allosteric regulations that govern them, as demonstrated by hydrogen/deuterium exchange MS studies on the cysteine synthase complex. nih.gov
The development of new biological models, combined with the analytical power of stable isotope tracing, will undoubtedly lead to a deeper understanding of the multifaceted roles of cysteine in health and disease.
Q & A
Q. How can L-Cysteine (3,3-D₂) be effectively incorporated into experimental designs to track metabolic pathways in cellular studies?
Methodological Answer: To track metabolic pathways, isotopic labeling with L-Cysteine (3,3-D₂) can be integrated into pulse-chase experiments or steady-state isotopic tracing. Use nuclear magnetic resonance (NMR) or mass spectrometry (MS) to detect deuterium incorporation into metabolites. Key considerations include:
- Isotopic Purity : Validate using analytical techniques like high-performance liquid chromatography (HPLC) coupled with MS .
- Cell Culture Conditions : Optimize media to avoid isotopic dilution (e.g., using deuterium-free substrates) .
- Data Collection : Employ time-course sampling to capture dynamic metabolic fluxes, as demonstrated in bacterial growth studies tracking acetate production .
Q. What are the key considerations for ensuring isotopic purity of L-Cysteine (3,3-D₂) in biochemical assays?
Methodological Answer: Isotopic purity is critical for accurate tracing. Implement the following steps:
- Synthesis Validation : Characterize the compound using NMR (e.g., ²H-NMR) and MS to confirm deuteration at the 3,3 positions .
- Storage Conditions : Store in inert atmospheres to prevent oxidation or isotopic exchange, as cysteine derivatives are prone to degradation .
- Batch Testing : Perform purity assays (e.g., isotopic enrichment ≥98%) before each experiment, aligning with protocols for similar deuterated amino acids .
Q. What statistical methods are appropriate for analyzing dose-response relationships in L-Cysteine (3,3-D₂) supplementation studies?
Methodological Answer: Use mixed-effects models to account for variability across experimental replicates and studies. For example:
- Fixed Effects : L-Cysteine dosage, treatment duration.
- Random Effects : Inter-study differences (e.g., cell lines, animal breeds) .
- Sensitivity Analysis : Apply tools like funnel plots to detect publication bias in meta-analyses, as shown in bovine sperm quality studies .
Advanced Research Questions
Q. How should researchers address discrepancies in observed effects of L-Cysteine derivatives across different in vitro models?
Methodological Answer: Resolve contradictions through systematic frameworks:
- PICO Framework : Define Population (e.g., cell type), Intervention (dosage range), Comparator (untreated controls), and Outcomes (e.g., growth inhibition vs. metabolic output) .
- Meta-Regression : Analyze covariates (e.g., pH, oxygen levels) that may explain divergent results, as seen in B. smithii studies where L-Cysteine suppressed growth under oxygen-limited conditions .
- Experimental Replication : Reproduce conflicting studies using standardized protocols (e.g., ethical approval, data collection methods per A.14–A.16 guidelines) .
Q. What strategies are recommended for isolating the specific contributions of deuterated L-Cysteine in complex metabolic networks?
Methodological Answer: Combine tracer studies with computational modeling:
- Isotopic Tracing : Administer L-Cysteine (3,3-D₂) and track deuterium incorporation into downstream metabolites (e.g., glutathione, taurine) via LC-MS .
- Compartmental Modeling : Use software like INCA to distinguish cytosolic vs. mitochondrial contributions, accounting for isotopic dilution .
- Genetic Knockdowns : Silence competing pathways (e.g., cysteine biosynthesis genes) to isolate deuterated compound effects, as proposed for B. smithii .
Q. How can researchers optimize experimental conditions to mitigate isotopic dilution effects when using L-Cysteine (3,3-D₂) in long-term cell culture studies?
Methodological Answer:
- Media Design : Use deuterium-free carbon sources (e.g., glucose-¹²C) to minimize dilution from endogenous synthesis .
- Frequent Sampling : Collect time-resolved data to model isotopic turnover rates, as applied in studies measuring lactate and acetate production .
- Control Groups : Include non-deuterated L-Cysteine controls to quantify background metabolic activity .
Q. What mechanisms underlie the observed inhibitory effects of high L-Cysteine concentrations on microbial growth, and how can these be disentangled from isotopic effects in deuterated forms?
Methodological Answer:
- Mechanistic Studies : Investigate metabolic bottlenecks (e.g., pyruvate depletion due to thiohemiketal formation) using transcriptomics and flux balance analysis .
- Isotopic vs. Chemical Effects : Compare growth inhibition curves of L-Cysteine (3,3-D₂) vs. non-deuterated L-Cysteine under identical conditions .
- Ethical Replication : Follow A.15 guidelines to design factorial experiments testing concentration and isotopic variables independently .
Q. What are the best practices for synthesizing and characterizing deuterated L-Cysteine analogs to ensure structural integrity?
Methodological Answer:
- Synthesis Protocols : Adapt methods for L-Cysteine (1-¹³C), ensuring deuteration at the 3,3 positions via deuterated precursors (e.g., D₂O-based reactions) .
- Characterization : Use ²H-NMR to confirm deuteration sites and HPLC-MS to assess purity (>98%) .
- Stability Testing : Monitor degradation under experimental conditions (e.g., pH, temperature) using accelerated stability studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
